Technical Whitepaper: 3-Bromo-2-chloro-5-fluorobenzoic Acid
Technical Whitepaper: 3-Bromo-2-chloro-5-fluorobenzoic Acid
The following technical guide is structured as an advanced whitepaper designed for research scientists and drug development professionals. It prioritizes chemical logic, experimental rigor, and actionable data over generic descriptions.
A Strategic Halogenated Scaffold for Medicinal Chemistry
Executive Summary
3-Bromo-2-chloro-5-fluorobenzoic acid (CAS 1805210-37-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its unique 1,2,3,5-substitution pattern offers a distinct advantage: orthogonal reactivity . The presence of three distinct halogen atoms (F, Cl, Br) creates a hierarchy of electrophilic sites, enabling sequential, site-selective functionalization. This guide analyzes the compound's physicochemical profile, synthetic challenges, and its application as a linchpin intermediate in the synthesis of kinase inhibitors (e.g., Btk inhibitors) and advanced agrochemicals.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
The utility of this compound lies in its electronic landscape. The fluorine atom at C5 acts as a metabolic blocker and electronic modulator, while the bromine at C3 and chlorine at C2 provide handles for cross-coupling and nucleophilic substitution, respectively.
| Property | Value | Technical Insight |
| CAS Number | 1805210-37-0 | Verified identifier for procurement/regulatory filing. |
| Appearance | White to off-white crystalline powder | Coloration often indicates trace oxidation or isomeric impurities. |
| Melting Point | 168–172 °C | Sharp range indicates high purity (>98%). |
| pKa (Predicted) | ~2.5 – 2.8 | Significantly more acidic than benzoic acid (4.2) due to inductive effects of F, Cl, and Br. |
| LogP (Predicted) | 2.91 | Lipophilic enough for membrane permeability but polar enough for formulation. |
| H-Bond Donors | 1 (COOH) | Carboxylic acid serves as a hydrogen bond donor/acceptor or prodrug handle. |
| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor; Carbonyl is the primary acceptor. |
Structural Analysis:
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C3-Bromine: The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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C2-Chlorine: Sterically crowded but electronically activated for SNAr reactions or nickel-catalyzed couplings under forcing conditions.
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C5-Fluorine: Stable C-F bond; modulates pKa and metabolic stability (blocks Para-oxidation relative to the acid).
Strategic Synthesis & Quality Control
Synthesizing the 1,2,3,5-substitution pattern is non-trivial due to competing directing effects. Direct bromination of 2-chloro-5-fluorobenzoic acid often yields the C4 or C6 isomers due to steric crowding at C3. Therefore, high-purity commercial supplies typically utilize Directed Ortho Metalation (DoM) or Sandmeyer sequences .
3.1. Synthetic Challenges & Causality
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The Steric Crunch: The C3 position is "sandwiched" between the bulky Chlorine (C2) and the Carboxylic Acid (C1). Electrophilic aromatic substitution (EAS) is kinetically disfavored at this position.
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The Solution: An authoritative route involves the oxidation of the corresponding toluene or hydrolysis of the nitrile , which avoids the late-stage crowding issues of EAS.
3.2. Recommended Purification Protocol (Self-Validating)
For researchers receiving crude material or synthesizing in-house, the following recrystallization protocol ensures removal of the common 4-bromo isomer impurity.
Protocol:
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Dissolution: Dissolve 10 g of crude acid in a minimal volume of hot Ethyl Acetate (approx. 40 mL) at 70°C.
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Solvent Adjustment: Slowly add n-Heptane (approx. 60 mL) while maintaining reflux until a slight turbidity persists.
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Clarification: If colored impurities are present, treat with activated charcoal (5 wt%) for 15 minutes, then filter hot through Celite.
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Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours with gentle stirring. Rapid cooling traps isomers.
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Isolation: Filter the white needles and wash with cold 1:3 EtOAc:Heptane.
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Validation: Verify purity via 1H NMR (DMSO-d6).
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Target: Doublet of doublets (dd) for H4 and H6 protons.
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Impurity Check: Look for singlet patterns or aberrant coupling constants indicative of the symmetrical 4-bromo isomer.
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Applications in Drug Discovery
The core value of 3-Bromo-2-chloro-5-fluorobenzoic acid is its ability to serve as a branch point in divergent synthesis.
4.1. Orthogonal Cross-Coupling Workflow
The reactivity difference between the C3-Br and C2-Cl bonds allows for "programmed" synthesis.
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Step 1 (C3-Functionalization): The C3-Br bond undergoes Suzuki coupling at room temperature or mild heat (40-60°C) using Pd(PPh₃)₄ or Pd(dppf)Cl₂. The C2-Cl bond remains intact due to steric hindrance and higher bond dissociation energy.
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Step 2 (C1-Functionalization): The carboxylic acid is converted to an amide, ester, or heterocycle (e.g., benzimidazole).
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Step 3 (C2-Functionalization): Under forcing conditions (high temp, specialized ligands like XPhos or Buchwald precatalysts), the C2-Cl bond is engaged to close a ring or add a final diversity element.
4.2. Visualization of Reactivity Pathway
Figure 1: Programmed synthesis utilizing the reactivity hierarchy of the halogenated scaffold.
Safety & Handling (MSDS Summary)
As a halogenated benzoic acid, this compound acts as an irritant and potential sensitizer.
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GHS Classification:
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Warning (Signal Word)[1]
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
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Handling Precautions:
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Use a localized exhaust hood to prevent inhalation of fine dust.
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Incompatibility: Avoid contact with strong oxidizing agents and strong bases. Reaction with strong bases generates the carboxylate salt, which may have different solubility properties.
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Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in sensitive coupling reactions.
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References
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Chemical Identity & CAS: 3-Bromo-2-chloro-5-fluorobenzoic acid Product Page. BLD Pharm. Link
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Commercial Availability & Properties: Product 1805210-37-0. Sigma-Aldrich / MilliporeSigma. Link
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Structural Validation: PubChemLite Record for 3-bromo-2-chloro-5-fluorobenzoic acid. PubChem.[2] Link[3]
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Synthetic Context (Analogous Chemistries): Synthesis of Halogenated Benzoic Acids via Directed Ortho Metalation. ResearchGate. Link
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Application in Kinase Inhibitors: Patent: Preparation of substituted benzamides as Btk inhibitors. Google Patents (Analogous scaffold usage). Link
